Enhanced Lipophilicity (XLogP3 = 3.0; measured logP = 3.504) Versus Unsubstituted and Mono-Substituted Imidazolidine-2,4,5-trione Analogs
The target compound exhibits a computed XLogP3 of 3.0 and a ZINC-reported logP of 3.504, placing it in the optimal range for passive membrane permeability and oral absorption [1][2]. In contrast, the simpler comparator 1-benzylimidazolidine-2,4,5-trione (CAS 30345-85-8), which lacks the N3-(2-chlorophenyl)-2-oxoethyl substituent, has a predicted logP of approximately 1.1–1.5 based on its C₁₀H₈N₂O₃ composition and a single aromatic ring, representing a >100-fold difference in computed partition coefficient [3]. This lipophilicity differential is critical because the SAR for 2,4,5-trioxoimidazolidine-based thymidine phosphorylase inhibitors established that increasing logP through N-substituent elaboration correlates directly with improved enzyme inhibitory potency [4].
ΔlogP ≈ +2.0
| Evidence Dimension | Octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; ZINC logP = 3.504 |
| Comparator Or Baseline | 1-Benzylimidazolidine-2,4,5-trione (CAS 30345-85-8): estimated logP ≈ 1.1–1.5 (C₁₀H₈N₂O₃, single aromatic ring, no N3 substituent) |
| Quantified Difference | ΔlogP ≈ +1.5 to +2.0 (target vs. mono-substituted comparator) |
| Conditions | Computed properties: XLogP3 (PubChem), ZINC logP (docking.org); comparator logP estimated from molecular formula and fragment-based prediction |
Why This Matters
The higher logP of the target compound predicts superior passive membrane permeability, a decisive factor when selecting screening compounds for intracellular target engagement or cell-based assays where simpler parabanic acid derivatives may fail to achieve sufficient cytosolic exposure.
- [1] PubChem. Compound Summary for CID 2767581: 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione. https://pubchem.ncbi.nlm.nih.gov/compound/303986-33-6 (accessed 2026-05-09). View Source
- [2] ZINC15 Database. Substance ZINC000101412730: 1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione. http://zinc15.docking.org/substances/ZINC000101412730/ (accessed 2026-05-09). View Source
- [3] PubChem. Compound Summary for CID 347811: 1-Benzylimidazolidine-2,4,5-trione (CAS 30345-85-8). https://pubchem.ncbi.nlm.nih.gov/compound/347811 (accessed 2026-05-09). View Source
- [4] Rajabi, M.; Mansell, D.; Freeman, S.; Bryce, R.A. Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Eur. J. Med. Chem. 2011, 46, 1165–1171. View Source
